3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride
CAS No.: 1160260-69-4
Cat. No.: VC2813534
Molecular Formula: C14H9Cl2FO2
Molecular Weight: 299.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160260-69-4 |
|---|---|
| Molecular Formula | C14H9Cl2FO2 |
| Molecular Weight | 299.1 g/mol |
| IUPAC Name | 3-[(2-chloro-6-fluorophenyl)methoxy]benzoyl chloride |
| Standard InChI | InChI=1S/C14H9Cl2FO2/c15-12-5-2-6-13(17)11(12)8-19-10-4-1-3-9(7-10)14(16)18/h1-7H,8H2 |
| Standard InChI Key | SBPODVSNMAYSPJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride features a benzoyl chloride moiety with a meta-positioned ether linkage connecting to a 2-chloro-6-fluorobenzyl group. The compound contains several key functional groups:
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A reactive benzoyl chloride group (acyl chloride)
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An ether linkage (C-O-C)
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A benzyl group with halogen substituents (chlorine and fluorine)
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A meta-substitution pattern on the benzoyl chloride ring
The strategic positioning of the chlorine and fluorine substituents on the benzyl group creates a unique electronic environment that influences the compound's reactivity and potential applications.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, the following properties can be estimated:
| Property | Expected Value | Basis for Estimation |
|---|---|---|
| Molecular Formula | C₁₄H₉Cl₂FO₂ | Derived from structural composition |
| Molecular Weight | ~299.13 g/mol | Calculated from atomic weights |
| Physical State | Solid at room temperature | Typical for benzoyl chlorides |
| Appearance | White to off-white crystalline powder | Common for similar compounds |
| Melting Point | 65-85°C (estimated) | Based on similar benzoyl chlorides |
| Solubility | Soluble in dichloromethane, chloroform, THF; insoluble in water | Based on functional groups present |
| Stability | Moisture-sensitive, reacts with water and alcohols | Due to reactive acyl chloride group |
| Log P | ~4.0-4.5 | Estimated based on structure |
Synthesis Methods
General Synthetic Routes
Several potential synthetic pathways can be proposed for 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride:
Two-Step Synthesis from 3-Hydroxybenzoic Acid
This approach involves a Williamson ether synthesis followed by conversion to the acyl chloride:
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Reaction of 3-hydroxybenzoic acid with 2-chloro-6-fluorobenzyl halide in the presence of a base
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Conversion of the resulting carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride
Alternative Route via Esterification
An alternative approach involves:
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Protection of the carboxylic acid group via esterification
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Ether formation via Williamson synthesis
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Ester hydrolysis
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Conversion to acyl chloride
Reaction Conditions
Optimal reaction conditions for synthesizing this compound would include:
| Synthetic Step | Reagents | Conditions | Key Considerations |
|---|---|---|---|
| Ether Formation | 3-hydroxybenzoic acid, 2-chloro-6-fluorobenzyl chloride, K₂CO₃ | DMF, 60-80°C, 12-24h | Anhydrous conditions essential |
| Acyl Chloride Formation | Carboxylic acid intermediate, SOCl₂ or (COCl)₂ | DCM, reflux, 2-4h | Exclude moisture, use catalytic DMF |
| Purification | - | Column chromatography or recrystallization | Use non-nucleophilic solvents |
Chemical Reactivity
Reactive Sites
The primary reactive site in 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride is the acyl chloride group, which exhibits high electrophilicity at the carbonyl carbon. The meta-positioned ether linkage and halogenated benzyl group also influence reactivity through electronic and steric effects.
Nucleophilic Acyl Substitution
The compound readily undergoes nucleophilic acyl substitution reactions:
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Hydrolysis: Reaction with water produces 3-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid
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Esterification: Reaction with alcohols yields corresponding esters
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Amidation: Reaction with amines forms amides
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Transacylation: Reaction with other nucleophiles like thiols or organometallic reagents
Other Reactions
Additional reactions include:
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Reduction to alcohols using reducing agents like LiAlH₄
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Friedel-Crafts acylation reactions (as an acylating agent)
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Metal-catalyzed coupling reactions after appropriate functionalization
Effect of Substituents
The halogen substituents on the benzyl group affect reactivity in several ways:
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The electron-withdrawing nature of fluorine increases the electrophilicity of the benzyl carbon
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Chlorine provides both steric hindrance and electronic effects
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The meta position of the ether linkage has less resonance influence on the acyl chloride reactivity compared to ortho or para substitution
Applications in Organic Synthesis
As a Building Block
3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride serves as a valuable building block for constructing more complex molecules through:
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Formation of esters, amides, and other carbonyl derivatives
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Introduction of the substituted benzyl ether moiety into larger structures
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Utilization in convergent synthesis strategies where late-stage diversification is required
Pharmaceutical Applications
The structural features of this compound make it potentially valuable in pharmaceutical development:
| Application Area | Relevant Structural Features | Potential Target Classes |
|---|---|---|
| Anti-inflammatory agents | Benzoic acid derivatives (after hydrolysis) | COX inhibitors, JAK pathway modulators |
| CNS-active compounds | Halogenated benzylic ethers | Dopamine receptor ligands, ion channel modulators |
| Antimicrobial agents | Halogenated aromatic structures | Protein synthesis inhibitors, cell wall synthesis disruptors |
Material Science Applications
The compound's structure suggests utility in material science:
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As a monomer for specialty polymers
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In the development of liquid crystalline materials
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For the preparation of surface-active compounds
Comparative Analysis with Similar Compounds
Structural Analogs
Comparison with structurally similar compounds provides insights into the expected properties of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride:
| Compound | Structural Relationship | Key Differences and Similarities |
|---|---|---|
| 2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride | Positional isomer (ortho vs. meta) | Different steric environment due to ortho substitution; different intramolecular interactions |
| 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride | Different fluorine position | Similar reactivity at acyl chloride but different electronic distribution in benzyl moiety |
| 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride | Contains methoxy group, different substitution pattern | More electron-rich aromatic system; different reactivity profile |
| 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid | Acid versus acyl chloride | Less reactive carboxylic acid group; similar substitution pattern |
Reactivity Comparison
The reactivity of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride compared to its analogs would be influenced by:
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The position of substituents on the benzoyl ring (meta vs. ortho/para)
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The nature and position of halogens on the benzyl group
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The electronic effects transmitted through the ether linkage
Meta-substitution generally exerts less electronic influence on the carbonyl group compared to ortho or para substitution, suggesting potentially different reactivity patterns compared to its positional isomers.
Biological Activity
| Biological Activity | Possible Mechanism | Structural Basis |
|---|---|---|
| Enzyme Inhibition | Covalent modification of nucleophilic residues | Reactive acyl chloride group |
| Receptor Modulation | Interaction with binding pockets via halogen bonding | Chlorine and fluorine substituents |
| Metabolic Pathway Interference | Mimicry of endogenous metabolites | Aromatic ether structure |
Structure-Activity Relationships
Key structural features influencing biological activity include:
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The presence of halogens, which can participate in halogen bonding with target proteins
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The ether linkage, providing conformational flexibility
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The meta-substitution pattern, affecting the three-dimensional arrangement of functional groups
Pharmacokinetic Considerations
The compound's properties suggest:
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High lipophilicity due to halogenation, potentially enhancing membrane permeability
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Rapid hydrolysis in physiological conditions to form the corresponding benzoic acid
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Potential metabolic stability imparted by the halogen substituents
Analytical Characterization
Spectroscopic Properties
Expected spectroscopic properties include:
Infrared Spectroscopy
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C=O stretching of acyl chloride: 1760-1780 cm⁻¹
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C-O-C stretching of ether: 1200-1300 cm⁻¹
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C-F stretching: 1000-1100 cm⁻¹
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C-Cl stretching: 700-800 cm⁻¹
NMR Spectroscopy
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¹H NMR: Aromatic protons (7.0-8.5 ppm), benzyl methylene (5.0-5.2 ppm)
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¹³C NMR: Carbonyl carbon (165-170 ppm), aromatic carbons (120-140 ppm), methylene carbon (65-70 ppm)
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¹⁹F NMR: Signal for the fluorine atom (-110 to -120 ppm)
Mass Spectrometry
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Molecular ion peak at m/z ≈ 299
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Fragmentation pattern involving loss of Cl, CO, and benzyl fragments
Chromatographic Analysis
Chromatographic methods suitable for analysis include:
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HPLC with UV detection (λmax ≈ 240-260 nm)
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GC-MS (after derivatization to improve stability)
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TLC (hexane/ethyl acetate systems with UV visualization)
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